2-(1-Bromoethyl)naphthalene
Overview
Description
2-(1-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction starting with the bromination of naphthalene in the presence of an oxidizing agent such as N-bromosuccinimide, followed by treatment with magnesium or lithium to create a Grignard reagent which then reacts with 1,2-dibromoethane to form this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H11Br . The molecular weight of the compound is 235.12 g/mol .Chemical Reactions Analysis
1-(2-Bromoethyl)naphthalene can be obtained from the reaction between 1-(2-hydroxyethyl)naphthalene and phosphorus tribromide . It may be used to synthesize 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole .Physical and Chemical Properties Analysis
This compound appears as a colorless to pale yellow liquid. It has a boiling point of 370 °C and a melting point of -1 °C. The compound is soluble in ethanol and benzene but insoluble in water. The refractive index is 1.638 (lit.) and the density is 1.646 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Material Chemistry
2-(1-Bromoethyl)naphthalene and its derivatives play a significant role in the field of synthesis and material chemistry. For instance, bromo-substituted naphthalene derivatives are crucial precursors in the synthesis of core-substituted naphthalene diimides (cNDIs), which have widespread applications in materials and supramolecular chemistry (Ping, 2012). Further, these compounds are involved in the generation of various naphthalene derivatives through reactions with olefinic or acetylenic dienophiles, highlighting their versatility in organic synthesis (Faragher & Gilchrist, 1976).
Environmental and Combustion Studies
This compound has been studied in the context of environmental science, particularly concerning the formation of hazardous byproducts during combustion. Research has explored the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, which include derivatives of this compound. This is crucial for understanding the environmental impact of materials containing brominated hydrocarbons when subjected to incineration or accidental fires (Evans & Dellinger, 2003).
Applications in Medicinal Chemistry
The compound finds applications in medicinal chemistry as well. It has been used as a key intermediate in the synthesis of labelled SR57746A, Xaliproden (Ellames & Herbert, 2010), demonstrating its importance in the development of pharmaceuticals.
Polymer Science
In the field of polymer science, this compound derivatives have been used in the preparation of novel hypercrosslinked polymeric adsorbents. These materials show potential in selective adsorption processes, a crucial aspect of environmental remediation and chemical separation technologies (Yuan et al., 2008).
Supramolecular Chemistry
In supramolecular chemistry, naphthalene diimides, including those derived from this compound, have been explored for their applications in molecular switching devices, ion-channels, and as gelators for sensing aromatic systems. This illustrates the compound's role in the development of advanced materials and molecular devices (Kobaisi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that 1-(2-Bromoethyl)naphthalene can be used to synthesize 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole
Biochemical Pathways
As a biochemical for proteomics research , it may have potential effects on various biochemical pathways.
Result of Action
As a biochemical for proteomics research , it may have potential effects at the molecular and cellular level.
Properties
IUPAC Name |
2-(1-bromoethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVXJTQVUPLBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595538 | |
Record name | 2-(1-Bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52428-02-1 | |
Record name | 2-(1-Bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-bromoethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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